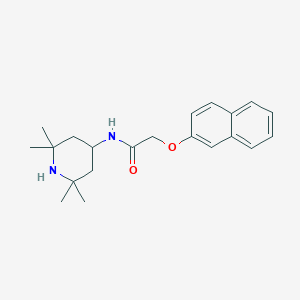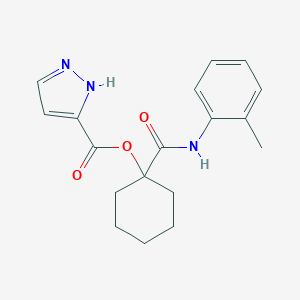![molecular formula C18H16N4S B242348 N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine, also known as DI-82, is a small molecule compound that has been studied extensively for its potential applications in scientific research. DI-82 belongs to the class of imidazo[1,2-a]pyrazine compounds that have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to be upregulated in many types of cancer. Additionally, this compound has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral activities, this compound has been found to exhibit antioxidant activity by scavenging free radicals. This compound has also been found to exhibit neuroprotective activity by protecting neurons from oxidative stress. Additionally, this compound has been found to exhibit cardioprotective activity by protecting the heart from ischemia-reperfusion injury.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a safe compound for use in cell-based assays. However, this compound has several limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, making it challenging to use in certain assays. Additionally, this compound has limited solubility in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine. One direction is to further elucidate its mechanism of action, particularly with respect to its anticancer activity. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis of this compound to improve its yield and purity. Finally, future studies could explore the potential use of this compound in combination with other compounds to enhance its efficacy and reduce its toxicity.
合成法
The synthesis of N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine involves the reaction of 2-amino-6-methylbenzonitrile with 2-bromo-thiophene-3-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloro-1-(2,6-dimethylphenyl)-1H-imidazole to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a suitable compound for scientific research.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antiviral activity against the Zika virus, making it a potential candidate for the development of antiviral drugs.
特性
分子式 |
C18H16N4S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C18H16N4S/c1-12-5-3-6-13(2)16(12)21-18-17(14-7-4-10-23-14)20-15-11-19-8-9-22(15)18/h3-11,21H,1-2H3 |
InChIキー |
AULPTDOEUXQAHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=CS4 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
